Zineb

Description

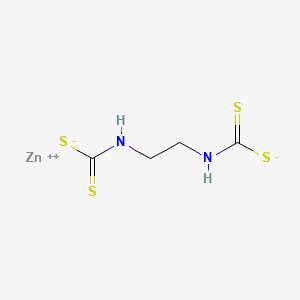

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHNZOICSMBGDH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S4Zn | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021465 | |

| Record name | Zineb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide., Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Light yellow to yellow solid; [HSDB], YELLOW POWDER., An off-white, or pale yellow powder. | |

| Record name | METIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

decomposes | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

90 °C, 194 °F | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene)., Practically insoluble in water., Solubility in water: none | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Approx 1.74 at 20 °C | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, Less than 0.01 mPa at 20 °C, <7.4x10-8 mmHg | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Light yellow solid | |

CAS No. |

9006-42-2, 12122-67-7 | |

| Record name | METIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12122-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zineb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1FSB1OZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157 °C (decomposes), Decomposes at approximately 156 °C, 314.6 °F | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Zineb Fungicide: An In-Depth Technical Guide on its Mechanism of Action on Fungal Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a member of the ethylene bis-dithiocarbamate (EBDC) class of fungicides, has been a stalwart in crop protection for decades. Its efficacy stems from a multi-site and non-specific mechanism of action, rendering the development of resistance by fungal pathogens a slower process compared to single-site fungicides. This technical guide delves into the core biochemical mechanisms by which this compound exerts its fungitoxic effects, with a primary focus on its interaction with critical fungal enzymes. The document outlines the inactivation of sulfhydryl-containing enzymes, disruption of the Krebs cycle, and interference with mitochondrial respiration as the principal modes of action. Detailed experimental protocols for elucidating these mechanisms and quantitative data on enzyme inhibition are provided to support further research and development in the field of antifungal agents.

Core Mechanism of Action: Multi-Site Inhibition

This compound's fungicidal activity is not attributed to a single, specific target but rather to its ability to disrupt multiple essential biochemical processes within the fungal cell. This multi-site action is a key advantage in mitigating the development of fungicide resistance. The primary mechanisms of action are:

-

Inactivation of Sulfhydryl-Containing Enzymes: this compound, and its degradation product, an isothiocyanate, readily react with the sulfhydryl (-SH) groups of cysteine residues in a wide range of enzymes. This covalent modification alters the three-dimensional structure of the enzymes, leading to their inactivation and the subsequent disruption of numerous metabolic pathways.

-

Chelation of Metal Ions: As a metal-containing dithiocarbamate (it contains zinc), this compound can chelate essential metal ions that serve as cofactors for various enzymes. By sequestering these metal ions, this compound further disrupts enzymatic function.

-

Interference with Cellular Respiration: this compound has been shown to interfere with key energy-producing pathways, including the Krebs (TCA) cycle and the electron transport chain in mitochondria.

Key Fungal Enzyme Targets

While this compound's action is non-specific, research has pointed to several key enzymes and metabolic pathways that are particularly susceptible to its inhibitory effects.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a group of enzymes crucial for the detoxification of aldehydes, which are toxic byproducts of various metabolic processes. Dithiocarbamates are known inhibitors of ALDH. By inhibiting ALDH, this compound can lead to an accumulation of toxic aldehydes within the fungal cell, contributing to its fungicidal effect.

Disruption of the Krebs Cycle and Mitochondrial Respiration

The Krebs cycle and the mitochondrial electron transport chain are central to cellular energy production (ATP synthesis). This compound's interference with these pathways is a critical aspect of its mechanism of action.[1]

-

Pyruvate Dehydrogenase Complex (PDC): This complex links glycolysis to the Krebs cycle. Its inhibition would severely restrict the entry of acetyl-CoA into the cycle, crippling energy production.

-

Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH is a key enzyme in both the Krebs cycle and cellular respiration. Inhibition of SDH disrupts both pathways simultaneously.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. As it contains a critical cysteine residue in its active site, it is a prime target for sulfhydryl-reactive compounds like the degradation products of this compound.

Quantitative Data on Enzyme Inhibition

A comprehensive review of the available literature reveals a notable lack of specific quantitative data (e.g., IC50 values) for the direct inhibition of purified fungal enzymes by this compound. Much of the research describes the general effects of dithiocarbamates. The following table summarizes the known information and highlights the data gaps.

| Target Enzyme/Process | Fungal Species | Inhibitor | IC50 / Inhibition Data | Reference(s) |

| Mycelial Growth | Bipolaris sorokiniana | Metconazole (as a comparator) | 0.1 µg/mL | [2] |

| Mycelial Growth | Bipolaris sorokiniana | Prochloraz (as a comparator) | 5.3 µg/mL | [2] |

| Mycelial Growth | Drechslera siccans | Prothioconazole (as a comparator) | 0.21 µg/mL | [2] |

| Mycelial Growth | Drechslera siccans | Trifloxystrobin (as a comparator) | 30.72 µg/mL | [2] |

| Aldehyde Dehydrogenase (ALDH) | Rat Brain Mitochondria | Maneb (related dithiocarbamate) | Inhibition Observed | |

| Aldehyde Dehydrogenase (ALDH) | Rat Brain Mitochondria | Mancozeb (related dithiocarbamate) | Inhibition Observed | |

| Pyruvate Dehydrogenase Complex (PDH) | Saccharomyces cerevisiae | Furfural (as an inhibitor example) | >90% inhibition at <2 mM | |

| Aldehyde Dehydrogenase (AlDH) | Saccharomyces cerevisiae | Furfural (as an inhibitor example) | >90% inhibition at <2 mM |

Note: The provided data for comparator fungicides and other inhibitors highlights the typical range of inhibitory concentrations observed in fungal systems. The lack of specific IC50 values for this compound on purified fungal enzymes represents a significant knowledge gap and an area for future research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the mechanism of action of this compound on fungal enzymes.

Protocol for Determining the IC50 of a Fungicide on Fungal Mycelial Growth (Microplate Absorbance Assay)

This protocol is adapted from a method for assessing fungicide sensitivity of filamentous fungi.

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the growth of a target fungus.

Materials:

-

Target fungal isolate

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microplates

-

Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 600 nm)

-

Sterile micropipette and tips

Procedure:

-

Fungal Inoculum Preparation:

-

Grow the fungal isolate in liquid culture to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with sterile distilled water.

-

Homogenize the mycelia to create a uniform suspension.

-

Adjust the concentration of the mycelial suspension to a predetermined optimal density.

-

-

Preparation of Fungicide Dilutions:

-

Prepare a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of final concentrations to be tested. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

-

Assay Setup:

-

To each well of a 96-well microplate, add a specific volume of the prepared this compound dilutions.

-

Add the fungal inoculum to each well.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the microplate at the optimal growth temperature for the fungus for a predetermined period (e.g., 24-72 hours), allowing for sufficient growth in the control wells.

-

-

Data Collection:

-

Measure the absorbance of each well at a wavelength where the mycelial growth can be quantified (e.g., 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value using a suitable statistical software package with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

-

Protocol for Measuring Sulfhydryl Group Inactivation

Objective: To determine if this compound or its degradation products react with and decrease the number of free sulfhydryl groups in fungal proteins.

Materials:

-

Fungal protein extract (from a treated and untreated culture)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Grow the target fungus in the presence and absence of a sub-lethal concentration of this compound.

-

Harvest the mycelia and prepare a crude protein extract by cell lysis (e.g., sonication, bead beating) in a suitable buffer.

-

Determine the protein concentration of each extract using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

In a cuvette, mix the fungal protein extract with the reaction buffer.

-

Add Ellman's Reagent to the mixture. The final concentration of DTNB is typically around 0.1 mM.

-

-

Measurement:

-

Incubate the reaction at room temperature for a short period (e.g., 15 minutes) to allow for the reaction between DTNB and free sulfhydryl groups to complete.

-

Measure the absorbance of the solution at 412 nm. The yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is quantified.

-

-

Calculation:

-

Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

-

Compare the sulfhydryl content in the protein extracts from this compound-treated and untreated fungi. A significant decrease in the treated sample would indicate the reaction of this compound with sulfhydryl groups.

-

Protocol for Fungal Mitochondrial Respiration Assay

Objective: To assess the impact of this compound on the oxygen consumption rate of fungal mitochondria, indicating interference with the electron transport chain.

Materials:

-

Isolated fungal mitochondria

-

Respiration buffer (e.g., mannitol, sucrose, phosphate buffer, and a substrate like succinate)

-

This compound solution

-

Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Procedure:

-

Mitochondrial Isolation:

-

Isolate mitochondria from the target fungus using differential centrifugation. This involves cell wall digestion, gentle homogenization, and a series of centrifugation steps to separate the mitochondrial fraction.

-

-

Oxygen Consumption Measurement:

-

Calibrate the oxygen electrode system.

-

Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature.

-

Add the isolated mitochondria to the chamber.

-

Initiate the measurement of oxygen consumption.

-

After a stable baseline is established, add the respiratory substrate (e.g., succinate to measure Complex II-IV activity).

-

Once a steady rate of oxygen consumption is observed, add this compound at various concentrations and monitor the change in the rate of oxygen consumption.

-

As a control, add a known inhibitor of the electron transport chain (e.g., antimycin A for Complex III) to confirm the sensitivity of the assay.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption before and after the addition of this compound.

-

Express the inhibitory effect of this compound as a percentage of the uninhibited rate.

-

Plot the percentage of inhibition against the this compound concentration to determine an IC50 value for the inhibition of mitochondrial respiration.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and logical relationships in this compound's mechanism of action.

References

An In-Depth Technical Guide on the Degradation Pathway of Zineb and the Formation of Ethylenethiourea (ETU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a dithiocarbamate fungicide, is known to degrade in the environment and during food processing, leading to the formation of several byproducts, most notably ethylenethiourea (ETU). ETU is a compound of significant toxicological concern due to its carcinogenic and goitrogenic properties.[1][2] This technical guide provides a comprehensive overview of the degradation pathway of this compound, with a particular focus on the mechanisms and kinetics of ETU formation. It summarizes key quantitative data on degradation rates under various environmental conditions and details established experimental protocols for the analysis of this compound and ETU in different matrices. This document aims to serve as a critical resource for researchers and professionals involved in the study of pesticide toxicology, environmental science, and drug development.

Introduction

This compound, a polymeric zinc salt of ethylenebis(dithiocarbamate), has been widely used in agriculture as a broad-spectrum fungicide.[2] However, its utility is shadowed by its instability and the formation of toxic degradation products.[2][3] The primary degradation product of toxicological significance is ethylenethiourea (ETU). Understanding the transformation of this compound to ETU is crucial for assessing the environmental fate and potential human health risks associated with this compound use. This guide delves into the chemical pathways of this compound degradation, the factors influencing the rate of this transformation, and the analytical methodologies for their detection and quantification.

This compound Degradation Pathway and ETU Formation

The degradation of this compound is a complex process influenced by several factors, primarily hydrolysis, photolysis, and temperature. The polymeric structure of this compound breaks down, leading to the formation of various intermediates and final products, including the stable and toxic metabolite, ETU.

Chemical Pathway

The degradation of this compound to ETU involves the cleavage of the dithiocarbamate group. The proposed pathway suggests an intramolecular cyclization of the ethylenebis(dithiocarbamate) backbone. Other degradation products that can be formed include ethylenethiuram monosulfide (ETM), zinc sulfide, and carbon disulfide (CS₂).

dot graph Zineb_Degradation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

This compound [label="this compound\n(Polymeric Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Ethylenebis(dithiocarbamate) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ETU [label="Ethylenethiourea (ETU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Products [label="Other Degradation Products\n(ETM, CS₂, Zinc Sulfide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Intermediate [label="Hydrolysis, Photolysis,\nTemperature"]; Intermediate -> ETU [label="Intramolecular Cyclization"]; Intermediate -> Other_Products; } caption { label = "Simplified this compound degradation pathway to ETU."; fontsize = 10; fontname = "Arial"; }

Factors Influencing Degradation

-

Hydrolysis: The rate of this compound hydrolysis is significantly dependent on pH. It is generally more rapid in acidic and alkaline conditions compared to neutral pH.

-

Photolysis: Exposure to light, particularly UV radiation, accelerates the degradation of this compound, with ETU being a major photolytic product.

-

Temperature: Higher temperatures generally increase the rate of this compound degradation and ETU formation.

-

Microbial Degradation: In soil, microorganisms play a role in the breakdown of this compound.

Quantitative Data on this compound Degradation and ETU Formation

The rate of this compound degradation and subsequent ETU formation is crucial for risk assessment. The following tables summarize available quantitative data from various studies.

Table 1: Half-life of this compound in Different Matrices

| Matrix | Condition | Half-life (t½) | Reference(s) |

| Soil | Field | 16 days | |

| Soil | Laboratory (Tomato plants) | 23 days | |

| Aqueous Media | pH 9 | 38.1 days |

Table 2: ETU Formation and Degradation Kinetics

| Matrix | Condition | Observation | Reference(s) |

| Soil (Active) | Tropical | ETU Half-life: 1.5 hours | |

| Soil (Sterile) | Tropical | ETU Half-life: 28 hours | |

| Water (Natural) | Tropical | ETU Half-life: 115 hours | |

| Water (Sterile) | Tropical | ETU Half-life: 99 hours |

Experimental Protocols

Accurate determination of this compound and ETU residues is essential for regulatory compliance and research. Various analytical methods have been developed for their quantification in different matrices.

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.

Protocol:

-

Homogenization: Homogenize a representative sample of the fruit or vegetable.

-

Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation. Shake for 1 minute.

-

Centrifugation: Centrifuge the tube to separate the layers.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids), C18 (to remove nonpolar interferences), and graphitized carbon black (GCB) (to remove pigments and sterols).

-

Final Centrifugation: Vortex and centrifuge the microcentrifuge tube.

-

Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Analysis of this compound and ETU by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal instability of this compound, indirect analysis is typically performed by converting it to a more volatile derivative, commonly carbon disulfide (CS₂). ETU can be analyzed more directly.

Protocol for this compound (as CS₂):

-

Sample Preparation: A known amount of the sample is placed in a reaction vessel.

-

Hydrolysis: The sample is treated with an acidic solution (e.g., hydrochloric acid) containing a reducing agent like stannous chloride to liberate CS₂.

-

Trapping: The evolved CS₂ is purged with an inert gas and trapped in a suitable solvent (e.g., isooctane).

-

GC-MS Analysis: The isooctane solution containing CS₂ is injected into the GC-MS for quantification.

Protocol for ETU:

-

Extraction: ETU is extracted from the sample matrix using a suitable solvent.

-

Cleanup: The extract is cleaned up to remove interfering substances.

-

Derivatization (Optional): ETU can be derivatized to improve its chromatographic properties.

-

GC-MS Analysis: The prepared sample is analyzed by GC-MS.

Analysis of this compound and ETU by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is a common method for the analysis of this compound (after derivatization) and ETU.

Protocol for this compound (after derivatization):

-

Derivatization: this compound in the sample extract is derivatized, for example, by S-alkylation with an alkyl iodide to form a stable derivative.

-

HPLC-UV/MS Analysis: The derivatized sample is injected into an HPLC system with a suitable column (e.g., C18) and mobile phase for separation and quantification.

Protocol for ETU:

-

Extraction and Cleanup: Similar to the GC-MS method, ETU is extracted and the extract is cleaned.

-

HPLC-MS/MS Analysis: The extract is analyzed by LC-MS/MS, which provides high sensitivity and selectivity.

Conclusion

The degradation of this compound and the subsequent formation of ETU are complex processes with significant implications for environmental and human health. This technical guide has provided a detailed overview of the degradation pathways, the factors influencing these transformations, and the analytical methodologies for their monitoring. The provided quantitative data and experimental protocols are intended to be a valuable resource for researchers and professionals working in this field. Further research is warranted to expand the understanding of this compound and ETU kinetics under a broader range of environmental conditions to refine risk assessment models.

References

An In-depth Technical Guide to the Synthesis and Formulation of Zineb 75% Wettable Powder (WP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Zineb 75% Wettable Powder (WP), a broad-spectrum dithiocarbamate fungicide. This document details the core chemical synthesis pathways, formulation components and their functions, experimental protocols, and quality control parameters.

Synthesis of this compound (Zinc Ethylenebisdithiocarbamate)

This compound is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) (EBDC) ligand. Its synthesis is primarily achieved through a precipitation reaction. Two common industrial synthesis routes are described below.

Route 1: From Nabam and Zinc Sulfate

This is a widely used and straightforward method involving the reaction of nabam (disodium ethylenebisdithiocarbamate) with a water-soluble zinc salt, typically zinc sulfate. The sodium ions in nabam are replaced by zinc ions, leading to the precipitation of the insoluble this compound polymer.[1][2]

Reaction Scheme:

Nabam (C₄H₆N₂Na₂S₄) + Zinc Sulfate (ZnSO₄) → this compound ([C₄H₆N₂S₄Zn]n) + Sodium Sulfate (Na₂SO₄)[2]

Experimental Protocol: Synthesis of this compound from Nabam

Materials:

-

Nabam (disodium ethylenebisdithiocarbamate)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Deionized water

Procedure: [2]

-

Prepare Nabam Solution: In a suitable reaction vessel, dissolve a calculated amount of nabam in deionized water with gentle stirring to create an aqueous solution.

-

Prepare Zinc Sulfate Solution: In a separate vessel, dissolve a stoichiometric equivalent of zinc sulfate heptahydrate in deionized water.

-

Precipitation: Slowly add the zinc sulfate solution to the nabam solution under continuous agitation. A pale yellow precipitate of this compound will form immediately.[2]

-

Reaction Completion: Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Isolation and Purification: The this compound precipitate is collected via filtration (e.g., using a Buchner funnel). The collected solid is then washed thoroughly with deionized water to remove the sodium sulfate byproduct and any unreacted precursors.

-

Drying: The purified this compound is dried in a controlled environment (e.g., a vacuum oven at 50-60°C) until a constant weight is achieved. The final product is a pale yellow powder.

Table 1: Example of Reactant Quantities for Laboratory-Scale Synthesis

| Reactant | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Nabam | 256.35 | 25.6 | 0.1 |

| Zinc Sulfate Heptahydrate | 287.56 | 28.8 | 0.1 |

Note: The stoichiometry should be carefully controlled to ensure high yield and purity.

Route 2: From Ethylenediamine, Carbon Disulfide, and a Zinc Salt

This alternative synthesis route involves the initial formation of an intermediate, referred to as "ambis," from the reaction of ethylenediamine, carbon disulfide, and ammonia. This intermediate is then reacted with a zinc salt, such as zinc chloride, to produce this compound.

Reaction Scheme:

-

Ethylenediamine + Carbon Disulfide + Ammonia → "Ambis" (Ammonium ethylenebisdithiocarbamate intermediate)

-

"Ambis" + Zinc Chloride (ZnCl₂) → this compound + Ammonium Chloride

Experimental Protocol: Synthesis of this compound from Ethylenediamine

Materials:

-

Ethylenediamine

-

Carbon disulfide

-

Ammonia solution (e.g., 40%)

-

Stabilizer (e.g., sodium sulfite)

-

Zinc chloride (ZnCl₂)

-

Catalyst (optional, e.g., Bi₂(MoO₄)₃)

Procedure:

-

Formation of "Ambis": In a reaction vessel equipped for cooling, slowly react ethylenediamine with carbon disulfide and ammonia solution in the presence of a stabilizer. This reaction is exothermic and requires temperature control.

-

Reaction with Zinc Salt: The resulting "ambis" intermediate is then reacted with a solution of zinc chloride. A catalyst may be added to facilitate this step.

-

Precipitation, Isolation, and Drying: Similar to Route 1, the this compound precipitate is isolated by filtration, washed to remove impurities, and dried to yield the final product.

Table 2: Example of Reactant Ratios for Industrial-Scale Synthesis

| Reactant | Quantity Range (kg) |

| Ethylenediamine | 150 - 210 |

| Carbon Disulfide | 441 - 541 |

| 40% Ammonia Solution | 500 - 590 |

| "Ambis" Intermediate | 1000 - 1400 |

| Zinc Chloride | 200 - 250 |

Source: Adapted from patent information.

Synthesis Workflow Diagram

Caption: this compound Synthesis Pathways.

Formulation of this compound 75% Wettable Powder (WP)

A wettable powder (WP) is a dry formulation that, when mixed with water, forms a stable suspension for spraying. The formulation of this compound 75% WP involves blending the active ingredient (this compound) with various inert components that ensure its effective application.

Core Components of a Wettable Powder Formulation:

-

Active Ingredient (AI): this compound technical powder.

-

Wetting Agent: Reduces the surface tension between the powder particles and water, allowing for rapid wetting and dispersion.

-

Dispersing Agent: Prevents the agglomeration of suspended particles in the spray tank, ensuring a uniform suspension.

-

Carrier/Filler: An inert material that provides bulk to the formulation and aids in its physical properties.

Table 3: Typical Composition of a this compound 75% WP Formulation

| Component | Function | Typical Concentration (% w/w) |

| This compound (Technical Grade, ~87% purity) | Active Ingredient | ~86.2 |

| Wetting Agent | Facilitates mixing with water | 1 - 3 |

| Dispersing Agent | Maintains particle suspension | 2 - 5 |

| Carrier/Filler (e.g., Kaolin clay) | Inert diluent | Balance to 100 |

Experimental Protocol: Laboratory-Scale Formulation of this compound 75% WP

Materials:

-

This compound technical powder

-

Wetting agent (e.g., sodium lignosulfonate)

-

Dispersing agent (e.g., sodium polynaphthalene sulfonate)

-

Carrier (e.g., Kaolin clay)

Procedure:

-

Pre-blending: Accurately weigh the required amounts of this compound technical powder, wetting agent, dispersing agent, and carrier.

-

Milling: The components are intimately blended and milled to a fine, homogenous powder. An air mill or similar grinding apparatus is typically used to achieve the desired particle size.

-

Quality Control: The resulting powder is tested for key parameters such as active ingredient content, suspensibility, wettability, and particle size distribution.

Formulation Process Workflow Diagram

Caption: this compound 75% WP Formulation Process.

Quality Control Parameters

Rigorous quality control is essential to ensure the efficacy and safety of the this compound 75% WP formulation. Key analytical tests are performed on both the technical grade this compound and the final WP product.

Table 4: Quality Control Specifications for this compound Technical and 75% WP

| Parameter | Specification (Technical) | Specification (75% WP) | Method |

| Appearance | Light-colored powder | Greyish powder | Visual |

| This compound Content (% w/w) | ≥ 87.0 | Declared content (75%) ± tolerance | HPLC-UV, CS₂ liberation |

| Zinc Content (%) | 23.3 - 26.0 | - | Titration, AAS |

| Moisture Content (%, max) | - | 1.5 | Karl Fischer titration |

| pH (1% aqueous dispersion) | - | 5.0 - 8.0 | pH meter |

| Wettability (seconds, max) | - | 60 | CIPAC MT 53.3 |

| Suspensibility (%, min) | - | 70 | CIPAC MT 15.1 |

| Persistent Foam (ml, max) | - | 25 (after 1 min) | CIPAC MT 47.2 |

AAS: Atomic Absorption Spectrometry; CIPAC: Collaborative International Pesticides Analytical Council; HPLC-UV: High-Performance Liquid Chromatography with UV detection.

Analytical Methods for this compound Determination:

-

Carbon Disulfide (CS₂) Liberation: This traditional method involves the acid hydrolysis of this compound to release carbon disulfide, which is then quantified. While widely used, it is non-specific to this compound and will detect other dithiocarbamates.

-

High-Performance Liquid Chromatography (HPLC): A more specific and modern method involves pre-column derivatization of this compound followed by analysis using reverse-phase HPLC with a UV detector. This method can accurately quantify this compound in both technical and formulated products.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | (C₄H₆N₂S₄Zn)n |

| Molar Mass (monomer) | 275.76 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | Decomposes at ~157°C without melting |

| Solubility | Insoluble in water and most organic solvents; soluble in pyridine |

| Stability | Unstable to light, moisture, and heat on prolonged storage. Decomposes on heating. |

This technical guide provides a foundational understanding of the synthesis and formulation of this compound 75% Wettable Powder. The provided protocols and data are intended for research and development purposes and should be adapted and optimized based on specific laboratory or pilot-plant conditions. Adherence to safety protocols is paramount when handling the chemical precursors and final product.

References

A Technical Guide to the Historical Use of Zineb in Agriculture and Viticulture

Introduction

Zineb, a polymeric complex of zinc with the ethylene bis(dithiocarbamate) anionic ligand, was a widely used broad-spectrum, protective fungicide.[1][2] First introduced in the 1940s under trade names like Dithane Z-78, it represented a significant advancement over the simple inorganic fungicides of the era.[3][4] Its primary application was in the control of a wide array of fungal diseases on fruits, vegetables, and ornamental crops.[2] In viticulture, this compound was particularly crucial for managing downy mildew (Plasmopara viticola). As a multi-site inhibitor, it was also a valuable tool in fungicide resistance management programs.

Despite its efficacy, concerns over its potential health and environmental impacts, particularly related to its metabolite ethylenethiourea (ETU), led to increased regulatory scrutiny. Consequently, its use has been discontinued or severely restricted in many parts of the world, including the United States and the European Union. All registrations for this compound in the U.S. were voluntarily canceled by the manufacturer, and tolerances for its residues on most agricultural commodities were revoked by the end of 1994, with the exception of wine grapes, for which tolerances expired at the end of 1997.

Fungicidal Properties and Mechanism of Action

This compound is a protective fungicide, meaning it forms a barrier on the plant surface to inhibit fungal spore germination and growth before infection occurs. It is not systemic and does not penetrate the plant tissue. Its mode of action is non-specific and involves multiple sites within the fungal cell.

Upon exposure to air and moisture, this compound is converted to an isothiocyanate. This compound is highly reactive and inactivates vital fungal enzymes by binding to their sulfhydryl (-SH) groups. This disruption of numerous enzymatic processes interferes with core biochemical pathways, including the Krebs cycle, ultimately inhibiting spore germination and fungal metabolism.

Historical Applications in Agriculture and Viticulture

This compound was formulated primarily as a wettable powder (WP) or dust. It was applied to a wide range of crops to control diseases such as rusts, blights, and leaf spots.

In viticulture , this compound was a cornerstone for the control of downy mildew. Applications were typically preventative, starting when vine shoots reached 10-15 cm in length and continuing at 7 to 12-day intervals. The frequency was increased during periods of high rainfall and humidity, which are conducive to disease development.

In general agriculture , it was used on crops including potatoes, tomatoes, apples, and various vegetables. The goal was to protect foliage and fruit from fungal pathogens that reduce yield and quality.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's historical use.

Table 1: General Application Parameters for this compound (75% WP Formulation)

| Parameter | Recommendation | Reference(s) |

|---|---|---|

| Formulation | 75% Wettable Powder (WP) | |

| Application Rate (Foliar) | 1.5 - 2.0 kg/ha | |

| 200 - 250 g / 100 L of water | ||

| Water Volume | 500 - 1000 L/ha (crop dependent) | |

| Application Interval | 7 - 12 days |

| Target Disease (Viticulture) | Downy Mildew (Plasmopara viticola) | |

Table 2: Reported this compound Residue Levels in Grapes

| Spraying Regimen | Harvest Time | Residue Range (ppm) | Reference(s) |

|---|---|---|---|

| 5 applications | 20 days post-final spray | 0.57 - 0.77 |

| 11-13 applications | <20 days post-final spray | 1.02 - 2.05 | |

Table 3: Environmental Fate Characteristics

| Property | Value / Description | Reference(s) |

|---|---|---|

| Water Solubility | 10 mg/L @ 25°C | |

| Soil Persistence | Low persistence; bioactive half-life of 16 days in the field. | |

| Soil Adsorption | Adsorbs strongly to soil particles, unlikely to leach to groundwater. |

| Key Metabolite | Ethylenethiourea (ETU) | |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of fungicides. The following sections describe methodologies cited for efficacy trials and analytical detection.

Protocol for Field Efficacy Trial in Viticulture

This protocol details a standard method for evaluating the efficacy of this compound 75% WP in controlling grapevine downy mildew (Plasmopara viticola).

-

Objective: To assess the disease control efficacy of this compound 75% WP under field conditions.

-

Materials:

-

Grapevine plot (susceptible cultivar, e.g., 'Chardonnay').

-

This compound 75% WP fungicide.

-

Calibrated sprayer (knapsack or tractor-mounted).

-

Personal Protective Equipment (PPE).

-

Disease assessment tools (e.g., standardized rating scales).

-

-

Methodology:

-

Experimental Design: Employ a randomized complete block design with at least four replicates per treatment, including an untreated control.

-

Plot Size: Each plot should contain a minimum of 5-10 vines to minimize edge effects.

-

Treatment Application:

-

Prepare the this compound spray solution at the desired rate (e.g., 2.0 kg/ha in 1000 L of water).

-

Initiate the first application preventatively, before disease symptoms appear (e.g., when shoots are 10-15 cm long).

-

Continue applications at 7 to 12-day intervals, adjusting for weather. Ensure thorough coverage of all green tissues.

-

-

Disease Assessment:

-

Conduct assessments periodically (e.g., every 7-14 days).

-

Evaluate disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) on a representative sample from each plot.

-

-

Data Analysis:

-

Calculate mean disease incidence and severity for each treatment.

-

Use statistical analysis (e.g., ANOVA) to determine significant differences between the this compound treatment and the untreated control.

-

Calculate the percentage of disease control relative to the untreated control.

-

-

Protocol for Analytical Detection of this compound Residues

Accurate detection of this compound is challenging due to its polymeric nature. Methods often involve measuring the entire ethylenebis(dithiocarbamate) (EBDC) group. High-Performance Liquid Chromatography (HPLC) is a common technique.

-

Objective: To quantify this compound residues in agricultural products.

-

Principle: this compound is extracted from the sample matrix. Since EBDCs are unstable, a derivatization step is often required to form a stable compound suitable for chromatographic analysis.

-

Methodology (Generalized HPLC Protocol):

-

Sample Preparation: Homogenize a representative portion of the food matrix (e.g., grapes, vegetables).

-

Extraction: Extract this compound from the homogenized sample using a suitable organic solvent (e.g., acetonitrile) and extraction salts.

-

Cleanup (Optional): Use dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments and fatty acids.

-

Derivatization: Convert the EBDC anions to their methyl esters by adding methyl iodide.

-

HPLC Analysis:

-

Inject the derivatized sample extract into an HPLC system equipped with a UV detector.

-

Separate the analyte on an appropriate analytical column.

-

Detect the derivatized this compound at a specific wavelength (e.g., 272 nm).

-

-

Quantification: Prepare a calibration curve using standard solutions of derivatized this compound. Determine the concentration in the sample by comparing its peak area to the calibration curve.

-

Fungal Stress Response to Fungicides

While this compound acts via non-specific enzyme inhibition, fungi possess general stress response signaling pathways to counteract chemical insults. The High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are critical MAPK (mitogen-activated protein kinase) cascades that respond to osmotic, oxidative, and cell wall stresses. Exposure to a fungicide can trigger these pathways as the fungus attempts to adapt and survive. Understanding these pathways is crucial for developing novel antifungal strategies and overcoming tolerance.

Conclusion

This compound was a historically significant fungicide that provided effective, broad-spectrum disease control in agriculture and viticulture for decades. Its multi-site mode of action was a key advantage for managing fungicide resistance. However, a combination of factors, including its low persistence, the potential toxicity of its metabolites, and a global shift towards more targeted and environmentally benign chemistries, led to the cessation of its use in many countries. The protocols and data from its era of use remain valuable for understanding the evolution of fungicide science and regulatory standards.

References

Physicochemical properties of Zineb including solubility and stability

A Technical Guide to the Physicochemical Properties of Zineb

Introduction

This compound, a coordination polymer of zinc with the ethylenebis(dithiocarbamate) ligand, is a fungicide that has been historically used in agriculture to manage a wide range of fungal diseases on fruit and vegetable crops.[1][2][3] Its chemical formula is (C4H6N2S4Zn)n, and it is identified by the CAS Number 12122-67-7.[1][4] For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of this compound's physicochemical properties is crucial for developing stable formulations, predicting its environmental fate, and assessing its toxicological profile. This guide provides a detailed examination of this compound's core properties, with a specific focus on its solubility and stability, supported by experimental protocols and data visualizations.

Core Physicochemical Characteristics

This compound is typically encountered as a pale yellow or off-white powder. Its polymeric nature is a defining characteristic that significantly influences its physical and chemical behavior, particularly its solubility and thermal properties. It decomposes upon heating and is practically odorless.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | zinc ethane-1,2-diylbis(dithiocarbamate) | |

| CAS Number | 12122-67-7 | |

| Molecular Formula | C4H6N2S4Zn | |

| Molecular Weight | ~275.75 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Melting Point | Decomposes at 157 °C without melting | |

| Density | Approx. 1.74 g/cm³ at 20 °C | |

| Vapor Pressure | <7.5 x 10⁻⁸ mm Hg at 20 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 1.30 | |

Solubility Profile

This compound's polymeric structure renders it practically insoluble in water and most common organic solvents. This low solubility is a critical factor in its formulation and environmental mobility. While largely insoluble, it can be dissolved using chelating agents, such as salts of ethylenediaminetetraacetic acid (EDTA), which sequester the zinc ions and break down the polymeric structure.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | ~10 mg/L | 25 °C | |

| Common Organic Solvents | Practically insoluble | - | |

| Carbon Disulfide | Soluble | - | |

| Pyridine | Soluble | - | |

| Chloroform | Soluble | - |

| Benzene | Soluble | - | |

Note: Some sources suggest that the solubility observed in solvents like chloroform and pyridine may correspond to the monomeric form of the compound, as the polymeric form is generally insoluble.

Stability Analysis

This compound is an inherently unstable compound, with its degradation being significantly accelerated by exposure to moisture, heat, and light. This instability is fundamental to its mode of action as a fungicide, as its decomposition products are responsible for its biological activity. However, this also poses challenges for storage, formulation, and residue analysis.

-

Hydrolytic Stability : this compound's degradation in aqueous environments is highly dependent on pH. It is unstable in water and hydrolyzes rapidly, with the process being accelerated in both acidic and alkaline conditions. One study reported a half-life of 38.1 days in an aqueous medium at pH 9.

-

Thermal Stability : The compound decomposes at 157 °C without melting. On prolonged storage, even at moderate temperatures, degradation can occur. For instance, after one month at 40 °C, a 1-5% degradation is observed.

-

Photolytic Stability : this compound is unstable when exposed to light, which contributes to its degradation under environmental conditions.

Table 3: Stability of this compound under Various Conditions

| Condition | Observation | Reference |

|---|---|---|

| Prolonged Storage | Unstable to light, moisture, and heat | |

| Aqueous Media (pH 9) | Half-life of 38.1 days | |

| Acidic/Alkaline Media | Hydrolysis is accelerated | |

| Heating | Decomposes at 157 °C |

| Storage at 54 °C | After 14 days, a minimum of 90% of the active ingredient should remain | |

Degradation Pathway

The degradation of this compound involves the breakdown of its polymeric backbone through processes like hydrolysis and photolysis. This chemical transformation leads to the formation of several smaller molecules. The primary and most toxicologically significant degradation product is ethylenethiourea (ETU) , which is recognized as a carcinogen and teratogen. Other identified degradation products include ethylenethiuram monosulfide, zinc sulfide, and carbon disulfide.

Caption: Simplified degradation pathway of this compound under environmental stressors.

Experimental Protocols

Reproducible and validated methodologies are essential for the accurate assessment of this compound's properties and its quantification in various matrices.

Protocol 1: Determination of Thermal Stability (FAO Method)

This protocol assesses the stability of a this compound formulation under accelerated storage conditions.

-

Sample Preparation : Place approximately 20g of the this compound sample in a clean, airtight glass container.

-

Incubation : Store the container in an oven maintained at a constant temperature of 54 ± 2 °C for 14 days.

-

Analysis : After the storage period, allow the sample to cool to room temperature.

-

Quantification : Determine the active ingredient content (this compound) of both the stored sample and a sample from the original batch that was stored at room temperature. The this compound content of the heated sample must be at least 90% of the content found in the original sample.

Protocol 2: Spectrophotometric Quantification (Chloranil Method)

This method provides a colorimetric approach for determining this compound concentration, often used in food matrices.

-

Sample Preparation : Homogenize a representative sample (e.g., grains, fruits).

-

Extraction : Extract this compound from the homogenized sample using a suitable organic solvent, such as acrylonitrile.

-

Reaction : To a known volume of the extract, add a solution of chloranil reagent. Allow the reaction to proceed, which results in the formation of a stable yellow-colored product.

-

Measurement : Using a spectrophotometer, measure the absorbance of the solution at its wavelength of maximum absorbance (e.g., 415 nm).

-

Quantification : Prepare a series of standard solutions of this compound and react them with chloranil in the same manner to generate a calibration curve (absorbance vs. concentration). Determine the concentration of this compound in the sample by comparing its absorbance value to the calibration curve.

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Conclusion